molecular formula C15H16ClNO4 B14334353 N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide CAS No. 105924-39-8

N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide

Cat. No.: B14334353
CAS No.: 105924-39-8
M. Wt: 309.74 g/mol
InChI Key: MCBSQDYYFBSVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and a substituted phenyl ring with chlorine and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired carboxamide product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between 3-chloro-4,5-diethoxyaniline and furan-2-carbonyl chloride, resulting in higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)furan-2-carboxamide: Similar structure with a bromine atom instead of chlorine.

    N-(3-Chloro-2-methoxyphenyl)furan-2-carboxamide: Similar structure with a methoxy group instead of ethoxy groups.

    N-(3-Chloro-4,5-dimethoxyphenyl)furan-2-carboxamide: Similar structure with methoxy groups instead of ethoxy groups

Uniqueness

N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide is unique due to the presence of both chlorine and ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the furan carboxamide core makes it a valuable compound for various research applications .

Properties

105924-39-8

Molecular Formula

C15H16ClNO4

Molecular Weight

309.74 g/mol

IUPAC Name

N-(3-chloro-4,5-diethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H16ClNO4/c1-3-19-13-9-10(8-11(16)14(13)20-4-2)17-15(18)12-6-5-7-21-12/h5-9H,3-4H2,1-2H3,(H,17,18)

InChI Key

MCBSQDYYFBSVSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)C2=CC=CO2)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.